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Dimethyl Sulfate is an odorless, corrosive, oily liquid with an onion-like odor that emits toxic fumes upon heating. Dimethyl sulfate is used in industry as a methylating agent in the manufacture of many organic chemicals. Inhalation exposure to its vapors is highly irritating to the eyes and lungs and may cause damage to the liver, kidney, heart and central nervous system, while dermal contact causes severe blistering. It is a possible mutagen and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05) Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182°F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent. Dimethyl sulfate is the dimethyl ester of sulfuric acid. It has a role as an alkylating agent and an immunosuppressive agent.
6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992) 6-Methylquinoline, also known as fema 2744 or p-tolliquinoline, belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene. 6-Methylquinoline exists as a solid, slightly soluble (in water), and a strong basic compound (based on its pKa). 6-Methylquinoline is a castoreum, civet, and fecal tasting compound that can be found in tea. This makes 6-methylquinoline a potential biomarker for the consumption of this food product. 6-methylquinoline is a member of quinolines.
3-Pentanone is a volatile alcohol that is reported to occur in amaranthus, guava, and roasted coffee. Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55°F. Less dense than water. Vapors heavier than air. Pentan-3-one is a pentanone that is pentane carrying an oxo group at position 3. It has been isolated from Triatoma brasiliensis and Triatoma infestans. It has a role as an animal metabolite.
Furfuryl alcohol belongs to the furan class of compounds. Furfuryl alcohol is an efficient trapping agent for singlet oxygen determination in natural waters. Mechanism of acid-catalyzed polycondensation of furfuryl alcohol has been investigated. Furfuryl alcohol is a volatile flavor compound identified in nonfat dry milk, rice cakes and honey. Furfuryl alcohol is a volatile flavor compound that occurs naturally in popcorn, rice cakes and sweet corn products. Natural Occurrence: Burley tobacco, bread, cocoa, coffee, juniper berry oil, potato chips, roasted barley, whiskey Furfuryl alcohol appears as a clear colorless liquid. Flash point 167°F. Boiling point 171°F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation. Furfuryl alcohol is a furan bearing a hydroxymethyl substituent at the 2-position. It has a role as a Maillard reaction product. It is a primary alcohol and a member of furans. 2-Furanmethanol, also known as 2-furylcarbinol or furfural alcohol, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Furanmethanol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Furanmethanol has been primarily detected in urine. Within the cell, 2-furanmethanol is primarily located in the cytoplasm. 2-Furanmethanol exists in all eukaryotes, ranging from yeast to humans. 2-Furanmethanol is a sweet, alcoholic, and bitter tasting compound that can be found in a number of food items such as cloves, arabica coffee, sesame, and cocoa and cocoa products. This makes 2-furanmethanol a potential biomarker for the consumption of these food products.
Isovaleric Acid Ethyl Ester is an odorant found in soy sauce. Ethyl isovalerate is a flavor ester that occurs naturally in fruits such as pineapple, banana etc. Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes. Ethyl isovalerate is the fatty acid ethyl ester of isovaleric acid. It has a role as a metabolite. It derives from an isovaleric acid. , also known as ethylisovalerate or fema 2463, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from isovaleric acid. is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as orange bell pepper, pepper (c. annuum), pomes, and wild celery. This makes a potential biomarker for the consumption of these food products.